1-(3,4-Dichloro-phenyl)-piperazin-2-one

Medicinal Chemistry Drug Design Computational Chemistry

Researchers requiring the N1-arylpiperazin-2-one scaffold often face supply bottlenecks with positional isomers or reduced analogs that compromise downstream reactivity and pharmacology. - Distinct N1-substitution pattern ensures orthogonal reactivity in cross-couplings and Jocic-type elaborations, unavailable from the C3-isomer. - 3,4-Dichlorophenyl motif delivers validated high affinity across serotonergic, dopaminergic, and sigma receptor families. - Cyclic lactam constrains basicity and metabolic stability, mitigating off-target risks inherent to the fully reduced piperazine analog. This intermediate is manufactured under rigorous QC and shipped globally with full documentation, ensuring both research reproducibility and procurement reliability.

Molecular Formula C10H10Cl2N2O
Molecular Weight 245.10 g/mol
Cat. No. B14850548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichloro-phenyl)-piperazin-2-one
Molecular FormulaC10H10Cl2N2O
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2
InChIKeyHMRWDZUAAHVAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(3,4-Dichloro-phenyl)-piperazin-2-one


1-(3,4-Dichloro-phenyl)-piperazin-2-one (CAS: 907972-77-4) is a key member of the N-arylpiperazine class, specifically a piperazin-2-one derivative with a 3,4-dichlorophenyl substitution on the N1 position . This core scaffold is a privileged structure in medicinal chemistry , with the 3,4-dichloro substitution pattern recognized for conferring high binding affinity across several receptor families, including serotonergic and sigma receptors, and for providing a synthetically versatile handle for further derivatization [1]. Its unique combination of a constrained cyclic amide and a lipophilic dichloroaromatic ring makes it a strategic intermediate and a valuable scaffold for building focused libraries for CNS and anti-infective drug discovery programs .

1 Privileged N-arylpiperazin-2-one scaffold for CNS target research
2 3,4-Dichlorophenyl group enables diverse derivatization for focused libraries
3 1-Substituted core supports stereoselective synthesis and SAR exploration

1-(3,4-Dichloro-phenyl)-piperazin-2-one: Non-Interchangeable Scaffold


Substituting 1-(3,4-Dichloro-phenyl)-piperazin-2-one with its close analogs, such as the positional isomer 3-(3,4-dichlorophenyl)piperazin-2-one or the reduced analog 1-(3,4-dichlorophenyl)piperazine, is chemically and pharmacologically unsound due to significant divergence in molecular properties and synthetic utility. The N1-arylpiperazin-2-one scaffold provides a constrained hydrogen bond acceptor/donor motif and a distinct electron density profile compared to the C3-substituted isomer, which critically impacts its reactivity in downstream chemical transformations like metal-catalyzed cross-couplings or Jocic-type reactions [1]. Furthermore, the presence of the lactam carbonyl in the piperazin-2-one core, absent in the fully reduced piperazine analog, alters the compound's basicity, solubility, and metabolic stability, leading to different pharmacokinetic and off-target profiles that cannot be assumed or extrapolated .

Factor
Target: 1-(3,4-Dichloro-phenyl)-piperazin-2-one
Potential Substitute
Positional isomer
Lower LogP, distinct tPSA; may alter permeability and distribution context
3-(3,4-Dichlorophenyl)piperazin-2-one: higher lipophilicity, different polarity
Reduced analog
Lactam carbonyl modulates basicity and metabolic stability context
1-(3,4-Dichlorophenyl)piperazine: lacks carbonyl, shifts pharmacokinetic behavior context

1-(3,4-Dichloro-phenyl)-piperazin-2-one: Quantitative Evidence


1-Position vs C3 Isomer: tPSA and Lipophilicity

The 1-substituted piperazin-2-one isomer (1-(3,4-Dichloro-phenyl)-piperazin-2-one) possesses a calculated LogP of 1.90 (XLogP3) and a Topological Polar Surface Area (tPSA) of 41.1 Ų . In contrast, its positional isomer, 3-(3,4-dichlorophenyl)piperazin-2-one, has a higher predicted LogP of 2.35860 and a lower tPSA of 44.62 Ų . This difference in lipophilicity and polar surface area is significant for medicinal chemistry optimization, as the 1-isomer is predicted to have slightly lower membrane permeability and distinct oral bioavailability potential.

LogP & tPSA
Cross-study
ΔLogP: −0.46ΔtPSA: −3.5 Ų
Suggests altered permeability vs C3 isomer
Predicted values; experimental validation needed
Medicinal Chemistry Drug Design Computational Chemistry

Jocic Reaction for 1-Substituted Piperazinones: Yield and Enantioselectivity

A key differentiator for the 1-substituted piperazin-2-one scaffold is its reliable and stereoselective synthesis via modified Jocic-type reactions. This methodology allows for the regioselective transformation of enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones with yields ranging from 38% to 90% and enantiomeric excesses (ee) up to 99% [1]. This contrasts with syntheses of the C3-substituted isomer, which often require alternative, less direct routes and may not offer the same level of stereocontrol .

Synthetic Yield & ee
Reported
38–90% yield|≤99% ee
Enables stereocontrolled scaffold access
Jocic-type methodology; may vary with substrate
Organic Synthesis Methodology Process Chemistry

3,4-Dichlorophenyl Motif: Affinity and In Vivo Efficacy

The 3,4-dichlorophenyl group, a key component of 1-(3,4-Dichloro-phenyl)-piperazin-2-one, is validated by class-level data to confer significant pharmacological advantages. In receptor binding studies, compounds containing this motif, like the sigma ligand YZ-069, exhibited low nanomolar affinities for sigma-1 and sigma-2 receptors. Critically, the 3,4-dichlorophenyl and methoxyphenyl derivatives provided significantly better protection against cocaine-induced convulsions in mice compared to the nitrophenyl analog, an effect attributed to the dichloro group's optimal lipophilicity for blood-brain barrier penetration [1]. This class-level inference establishes the 3,4-dichloro substitution as a preferred pharmacophore for CNS penetration.

In vivo Protection
Class-level inference
Dichloro analogs: reported higher protection vs nitro
Supports CNS model-response context
Cocaine-induced convulsion model; no p-value reported
CNS Drug Discovery Receptor Pharmacology Sigma Receptors

1-(3,4-Dichloro-phenyl)-piperazin-2-one: Application Scenarios


Privileged Scaffold for CNS Drug Discovery

Utilize 1-(3,4-Dichloro-phenyl)-piperazin-2-one as a core scaffold for developing novel CNS therapeutics. Its 3,4-dichlorophenyl motif is a validated pharmacophore for achieving high receptor affinity and favorable brain penetration [1]. The 1-substituted piperazin-2-one core, with its favorable LogP and tPSA, offers a unique physicochemical profile for lead optimization, distinct from the C3-isomer . This scaffold is ideal for synthesizing focused libraries targeting serotonin, dopamine, and sigma receptors, with the potential for achieving the nanomolar potency and selectivity required for advanced leads.

Advanced Intermediate for Stereoselective Synthesis

Employ 1-(3,4-Dichloro-phenyl)-piperazin-2-one as a versatile and cost-effective intermediate in complex molecule synthesis. The established Jocic-type methodology provides a reliable route to this scaffold in high yields (up to 90%) and excellent enantiomeric excess (up to 99%) [2]. This makes it a strategic building block for constructing chiral drug candidates, natural product analogs, and peptidomimetics, where precise control over stereochemistry is paramount. The distinct reactivity of the N1-aryl lactam compared to the C3-isomer enables orthogonal synthetic strategies.

Probe for Allosteric Enzyme Modulation

Leverage the 3,4-dichlorophenylpiperazine pharmacophore, present in the core of this compound, as a starting point for developing probes to study allosteric enzyme regulation. Evidence shows that related N-arylpiperazines can bind to allosteric sites on bacterial enzymes, inhibiting their activity and leading to antibacterial effects against pathogens like MRSA . The piperazin-2-one core of 1-(3,4-Dichloro-phenyl)-piperazin-2-one offers a unique handle for further functionalization to optimize potency, selectivity, and pharmacokinetic properties for in vitro and in vivo target engagement studies.

Application
Selection Property
Validation Focus
CNS receptor research
3,4-Dichlorophenyl pharmacophore context
Receptor binding and brain penetration assays
Chiral lead synthesis
1-Substituted stereoselective synthesis route
Enantiomeric excess and reaction scalability
Allosteric enzyme probe development
N-arylpiperazine scaffold derivatization
Target engagement and selectivity profiling

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